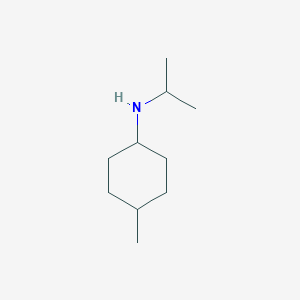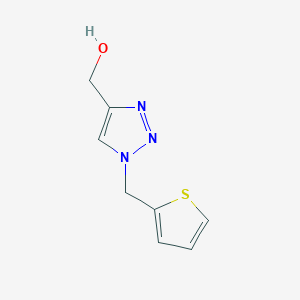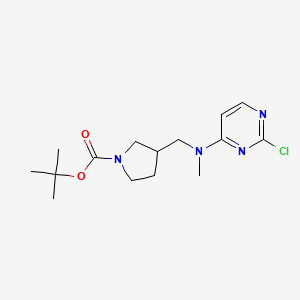![molecular formula C9H23NO7P2 B15294711 [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid is a complex organophosphorus compound It is characterized by the presence of multiple functional groups, including hydroxyl, amino, and phosphonic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of the phosphonic acid groups. Common reagents used in the synthesis include phosphorus trichloride, hydroxylamine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phosphonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions involving the phosphonic acid groups can produce various phosphonate esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its labeled isotopes, such as trideuterio(113C)methyl, make it useful in tracing experiments and understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In industrial applications, this compound can be used as a corrosion inhibitor, flame retardant, or additive in various formulations. Its stability and reactivity make it suitable for use in harsh environments and specialized products.
Mécanisme D'action
The mechanism of action of [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, enzymes, or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-hydroxy-3-[pentylamino]-1-phosphonopropyl]phosphonic acid: Lacks the trideuterio(113C)methyl group, resulting in different isotopic labeling properties.
[1-hydroxy-3-[methylamino]-1-phosphonopropyl]phosphonic acid: Contains a methyl group instead of a pentyl group, affecting its hydrophobicity and reactivity.
[1-hydroxy-3-[ethylamino]-1-phosphonopropyl]phosphonic acid: Features an ethyl group, leading to variations in its chemical and biological properties.
Uniqueness
The uniqueness of [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid lies in its isotopic labeling and the presence of multiple functional groups. These characteristics make it a versatile compound for various applications, offering advantages in terms of stability, reactivity, and specificity.
Propriétés
Formule moléculaire |
C9H23NO7P2 |
|---|---|
Poids moléculaire |
323.24 g/mol |
Nom IUPAC |
[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2+1D3 |
Clé InChI |
MPBVHIBUJCELCL-JVXUGDAPSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O |
SMILES canonique |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)




